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Compound of Interest

Compound Name: 4-Chloro-4-methylpentanenitrile

Cat. No.: B1305600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-
chloro-4-methylpentanenitrile. Due to the limited availability of direct experimental data for

this specific compound, this document outlines a robust approach to its synthesis and

characterization based on established chemical principles and spectroscopic data from

analogous structures. This guide serves as a valuable resource for researchers interested in

the synthesis, identification, and application of halogenated alkyl nitriles.

Introduction
4-Chloro-4-methylpentanenitrile is a halogenated aliphatic nitrile with the chemical formula

C6H10ClN.[1][2] Its structure presents a tertiary alkyl chloride and a nitrile functional group,

making it an interesting candidate for further chemical transformations and as a building block

in organic synthesis. The elucidation of its structure relies on a combination of synthetic

methodology and spectroscopic analysis.

Physicochemical Properties
A summary of the known and predicted physicochemical properties of 4-chloro-4-
methylpentanenitrile is presented in Table 1.
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Property Value Source

Molecular Formula C6H10ClN --INVALID-LINK--

Molecular Weight 131.60 g/mol --INVALID-LINK--

CAS Number 72144-70-8 --INVALID-LINK--

Predicted Boiling Point ~180-190 °C Based on similar structures

Predicted Density ~0.95-1.05 g/cm³ Based on similar structures

Physical State
Predicted to be a liquid at

room temperature
Based on similar structures

Synthesis of 4-Chloro-4-methylpentanenitrile
A plausible synthetic route to 4-chloro-4-methylpentanenitrile involves the reaction of a

suitable precursor with a cyanide source. The most direct methods would start from either 4-

hydroxy-4-methylpentanenitrile or a corresponding tertiary alkyl halide.

Proposed Synthetic Pathway
The synthesis can be envisioned via a nucleophilic substitution reaction. Given the tertiary

nature of the carbon bearing the leaving group, an SN1-type mechanism is expected to be

favored.

Starting Materials

Intermediate Product4-hydroxy-4-methylpentanenitrile

Tertiary Carbocation

Protonation & Loss of H2O

SOCl2 or HCl

4-chloro-4-methylpentanenitrile
Chloride attack

Click to download full resolution via product page
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Caption: Proposed SN1 synthesis of 4-chloro-4-methylpentanenitrile.

Experimental Protocol (Hypothetical)
Objective: To synthesize 4-chloro-4-methylpentanenitrile from 4-hydroxy-4-

methylpentanenitrile.

Materials:

4-hydroxy-4-methylpentanenitrile

Thionyl chloride (SOCl2) or concentrated Hydrochloric acid (HCl)

Anhydrous diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate

Rotary evaporator

Standard glassware for organic synthesis

Procedure:

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-

hydroxy-4-methylpentanenitrile (1 equivalent) in anhydrous diethyl ether.

Cool the flask in an ice bath.

Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then reflux for 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and carefully pour it

over crushed ice.
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Separate the organic layer and wash it with saturated sodium bicarbonate solution until

effervescence ceases, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

using a rotary evaporator.

The crude product can be purified by vacuum distillation.

Structure Elucidation via Spectroscopy
The structure of the synthesized 4-chloro-4-methylpentanenitrile would be confirmed using a

combination of spectroscopic techniques. The following are predicted spectra based on the

known effects of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the

different proton environments in the molecule.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~1.7 Singlet 6H -C(Cl)(CH₃)₂

~2.1 Triplet 2H -CH₂-C(Cl)(CH₃)₂

~2.5 Triplet 2H -CH₂-CN

3.1.2. Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum is predicted to show five signals, corresponding to the five

unique carbon environments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1305600?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1305600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted Chemical Shift (δ, ppm) Assignment

~25-35 -C(Cl)(CH₃)₂

~40-50 -CH₂-C(Cl)(CH₃)₂

~20-30 -CH₂-CN

~65-75 -C(Cl)(CH₃)₂

~115-125 -CN

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a sharp absorption band for the nitrile

group and stretches corresponding to the alkyl and chloroalkane moieties.

Predicted Wavenumber
(cm⁻¹)

Intensity Assignment

2240-2260 Medium to Strong, Sharp C≡N stretch

2850-3000 Medium to Strong C-H stretch (alkyl)

1350-1470 Medium C-H bend (alkyl)

650-800 Strong C-Cl stretch

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation

patterns. The presence of chlorine will be indicated by the isotopic pattern of the molecular ion

(M+ and M+2 peaks in an approximate 3:1 ratio).
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m/z Interpretation

131/133
[M]⁺˙ Molecular ion peak (with ³⁵Cl/³⁷Cl

isotopes)

96 [M - Cl]⁺

55 [CH₂CH₂CN]⁺

41 [CH₂CN]⁺

Logical Workflow for Structure Confirmation
The confirmation of the structure of 4-chloro-4-methylpentanenitrile follows a logical workflow

that integrates synthetic and spectroscopic data.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis via SN1

Purification (Distillation)

1H & 13C NMR IR Spectroscopy Mass Spectrometry

Correlate Spectroscopic Data

Confirm Structure of
4-chloro-4-methylpentanenitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis and structure elucidation.

Conclusion
The structure of 4-chloro-4-methylpentanenitrile can be confidently elucidated through a

combination of a plausible synthetic route and comprehensive spectroscopic analysis. While

direct experimental data is currently scarce in the public domain, the predicted spectroscopic

data presented in this guide, based on well-established principles, provides a strong framework

for its identification and characterization. This technical guide serves as a foundational
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document for researchers working with this and related halogenated nitriles, facilitating further

investigation into their chemical properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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